2-(benzyloxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide
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Overview
Description
2-(BENZYLOXY)-N’~1~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}BENZOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzyloxy group and a dimethylamino phenyl moiety, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLOXY)-N’~1~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}BENZOHYDRAZIDE typically involves the condensation of benzohydrazide with an aldehyde or ketone. The reaction is often carried out in the presence of an acid catalyst under reflux conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLOXY)-N’~1~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(BENZYLOXY)-N’~1~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-(BENZYLOXY)-N’~1~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}BENZOHYDRAZIDE exerts its effects involves binding to specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit MARK4, a kinase involved in cell division and growth . This inhibition disrupts the microtubule network within cancer cells, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(2-(DIMETHYLAMINO)ETHOXY)BENZOHYDRAZIDE: Another hydrazide derivative with similar structural features and biological activities.
N,N-DIMETHYLENAMINO: Compounds with similar functional groups that exhibit comparable reactivity and applications.
Uniqueness
2-(BENZYLOXY)-N’~1~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}BENZOHYDRAZIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to selectively inhibit MARK4 makes it a promising candidate for anticancer research.
Properties
Molecular Formula |
C23H23N3O2 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-phenylmethoxybenzamide |
InChI |
InChI=1S/C23H23N3O2/c1-26(2)20-14-12-18(13-15-20)16-24-25-23(27)21-10-6-7-11-22(21)28-17-19-8-4-3-5-9-19/h3-16H,17H2,1-2H3,(H,25,27)/b24-16+ |
InChI Key |
ROMFSQJYHSVCMF-LFVJCYFKSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
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